2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that features both quinoline and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines. For instance, Wan et al. synthesized isoindolines-1,3-diones from o-phthalic acids or anhydrides with amines in IPA: H2O as solvent at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the quinoline or isoindoline moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown potential in biological assays, particularly in studying enzyme interactions.
Medicine: The compound and its derivatives are being explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
1-((6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)-1-(2-hydroxyethyl)-3-(3-methoxyphenyl)thiourea: This compound shares the quinoline moiety and has been studied for its inhibitory effects on enzymes .
Indole derivatives: These compounds also feature a fused ring system and have diverse biological activities, including antiviral and anticancer properties .
Uniqueness
What sets 2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione apart is its unique combination of quinoline and isoindoline moieties, which can confer distinct chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents.
Properties
IUPAC Name |
2-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-12-9-15-11-14(19(24)22-18(15)10-13(12)2)7-8-23-20(25)16-5-3-4-6-17(16)21(23)26/h3-6,9-11H,7-8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMNJRWILRZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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